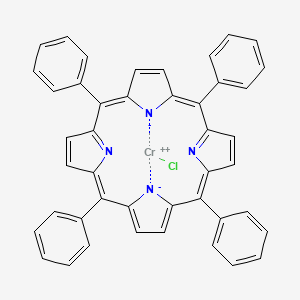
2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine, commonly referred to as 2-Inden-5-yloxy-3,5,6-trifluoropyridine (ITFP), is an organic compound belonging to the class of heterocyclic compounds. It is a highly versatile molecule with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In addition, ITFP has been found to have potential therapeutic applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine has a wide range of applications in scientific research. It has been used as a building block in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. Additionally, 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine has been used as a reagent in various analytical techniques, such as chromatography, spectroscopy, and mass spectrometry. Furthermore, 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine has been used in the study of enzyme inhibition and drug-target interactions.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine is not yet fully understood. However, studies have shown that 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine is capable of inhibiting the activity of various enzymes, such as proteases, phosphatases, and kinases. Additionally, 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine has been found to interact with various drug targets, such as receptors and ion channels. Furthermore, 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine has been found to interact with DNA, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine are not yet fully understood. However, studies have shown that 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine is capable of inhibiting the activity of various enzymes, such as proteases, phosphatases, and kinases. Additionally, 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine has been found to interact with various drug targets, such as receptors and ion channels. Furthermore, 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine has been found to interact with DNA, which may explain its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine is a highly versatile molecule and can be used in a wide range of applications. However, there are some limitations to using 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine in laboratory experiments. For example, 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine is a volatile compound and can easily evaporate, which can lead to the loss of the compound. Additionally, 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine is sensitive to light and air, which can lead to the degradation of the compound.
Direcciones Futuras
The potential future directions for 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine research include the development of new synthetic methods for the synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine, the study of the mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine, the investigation of its biochemical and physiological effects, and the development of novel therapeutic applications. Additionally, further research is needed to explore the potential of 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine as a building block for the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. Furthermore, further research is needed to investigate the potential of 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine as a reagent in various analytical techniques, such as chromatography, spectroscopy, and mass spectrometry.
Métodos De Síntesis
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and the use of a palladium-catalyzed reductive coupling reaction. The palladium-catalyzed cross-coupling reaction is the most widely used method for the synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine. This method involves the reaction of 2-indenyl bromide with 3,5,6-trifluoropyridine in the presence of a palladium catalyst. The reaction is typically conducted at room temperature and the yield is usually high.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-3,5,6-trifluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-11-7-12(16)14(18-13(11)17)19-10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYWYFKGTLZMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC(=C(C=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)


![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)
![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)
![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)





![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)
